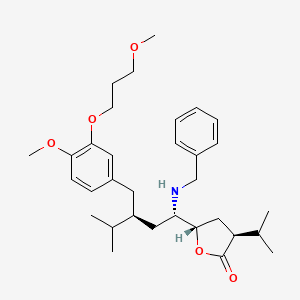

(3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one

Description

IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name (3S,5S)-5-((1S,3S)-1-(benzylamino)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl)-3-propan-2-yloxolan-2-one delineates its stereochemical and functional attributes. Key components include:

- Parent structure : A dihydrofuran-2(3H)-one ring (oxolan-2-one).

- Stereochemical descriptors :

- (3S,5S) configuration at the furanone ring.

- (1S,3S) configuration in the pentyl side chain.

- Substituents :

- A benzylamino group at position 1 of the pentyl chain.

- A 4-methoxy-3-(3-methoxypropoxy)benzyl group at position 3.

- An isopropyl group at position 3 of the furanone ring.

The stereochemical precision ensures distinct spatial orientation, critical for molecular interactions.

CAS Registry Number and Alternative Chemical Identifiers

The compound has multiple registry identifiers:

Discrepancies in CAS numbers may arise from stereoisomerism or database curation timelines.

Molecular Formula and Weight Analysis

The molecular formula C32H47NO5 corresponds to a molecular weight of 525.72 g/mol .

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 32 | 12.01 | 384.32 |

| H | 47 | 1.008 | 47.38 |

| N | 1 | 14.01 | 14.01 |

| O | 5 | 16.00 | 80.00 |

| Total | 525.71 |

The exact mass, calculated using isotopic abundances, is 525.3454 Da .

Structural Representation via SMILES and InChI Notations

SMILES (simplified molecular-input line-entry system):

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3

InChI (International Chemical Identifier):

InChI=1S/C32H47NO5/c1-22(2)26(17-25-13-14-29(36-6)31(18-25)37-16-10-15-35-5)19-28(33-21-24-11-8-7-9-12-24)30-20-27(23(3)4)32(34)38-30/h7-9,11-14,18,22-23,26-28,30,33H,10,15-17,19-21H2,1-6H3/t26-,27-,28-,30-/m0/s1

- Specifies stereochemistry via directional descriptors (

tfor tetrahedral centers).

Propriétés

IUPAC Name |

(3S,5S)-5-[(1S,3S)-1-(benzylamino)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47NO5/c1-22(2)26(17-25-13-14-29(36-6)31(18-25)37-16-10-15-35-5)19-28(33-21-24-11-8-7-9-12-24)30-20-27(23(3)4)32(34)38-30/h7-9,11-14,18,22-23,26-28,30,33H,10,15-17,19-21H2,1-6H3/t26-,27-,28-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRISSPATUPHFJ-NUISNXNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(OC1=O)C(CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466758 | |

| Record name | (3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361460-40-4 | |

| Record name | (3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound (3S,5S)-5-((1S,3S)-1-(Benzylamino)-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one (CAS No. 900811-48-5) is a complex organic molecule belonging to the furanone family. This compound exhibits a variety of biological activities that are of significant interest in medicinal chemistry and pharmacology.

- Molecular Formula : C25H41NO5

- Molecular Weight : 435.6 g/mol

- Structure : The compound features a dihydrofuranone core, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Biological Activity Overview

Research indicates that furanone derivatives, including the target compound, possess various pharmacological properties such as:

- Antinociceptive Activity : Some derivatives have shown significant pain-relieving effects, outperforming traditional analgesics like morphine in certain assays .

- Anti-inflammatory Properties : Compounds within this class have been evaluated for their ability to inhibit inflammatory responses in animal models .

- Antioxidant Activity : Certain furanones exhibit strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Some studies have highlighted the potential of furanones to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes .

- Modulation of Inflammatory Pathways : The compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators .

- Antioxidant Mechanisms : The antioxidant activity is likely due to the presence of hydroxyl groups that can scavenge free radicals .

Analgesic Activity

A study evaluated various furan derivatives for their analgesic effects using the hot plate and writhing tests. The results indicated that certain derivatives exhibited analgesic activity greater than standard drugs like acetylsalicylic acid .

Anti-inflammatory Effects

Research has shown that some furan derivatives significantly reduce edema in carrageenan-induced inflammation models. For example, compounds similar to the target structure demonstrated a marked decrease in paw swelling compared to untreated controls .

Antioxidant Efficacy

In vitro studies utilizing the ABTS assay revealed that certain furan derivatives possess antioxidant capabilities comparable to ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative damage in cells .

Data Table

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound can be structurally and functionally compared to three analogs (Table 1):

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Impact: The benzylamino group in the target compound distinguishes it from the azido-substituted analog (CAS 1257529-92-2). The amino group may improve aqueous solubility and hydrogen-bonding interactions compared to the azido group, which is typically more reactive but less stable . The methoxypropoxy chain is conserved in the target compound and CAS 325740-64-5, suggesting shared lipophilic characteristics.

Structural Rigidity vs. Flexibility :

- The benzodioxole-containing analog (CAS 944284-56-4) exhibits a rigid, planar aromatic system, which contrasts with the flexible methoxypropoxy side chain in the target compound. This difference may influence binding to enzymes or receptors requiring conformational adaptability .

Hypothetical Pharmacokinetic Profiles: The target compound’s benzylamino group could enhance oral bioavailability compared to the ester-containing CAS 325740-64-5, which may undergo first-pass metabolism. Conversely, the azido analog (CAS 1257529-92-2) might face stability challenges in vivo .

Q & A

Q. What are the optimal synthetic routes for this compound, considering its stereochemical complexity?

The synthesis requires multi-step protocols to address stereochemical challenges. Key steps include:

- Stereoselective alkylation to install the benzylamine and methoxypropoxybenzyl groups.

- Ring-closing reactions to form the dihydrofuran-2(3H)-one core under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Chiral auxiliary or enzymatic methods to ensure (3S,5S) and (1S,3S) configurations, as seen in similar dihydrofuranone syntheses .

- Purification via preparative HPLC or column chromatography to isolate enantiomerically pure fractions.

Q. Which analytical techniques are critical for structural validation?

- NMR Spectroscopy : 1D , , and 2D COSY/HSQC to resolve overlapping signals from methoxy and benzyl groups.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error) and fragmentation patterns .

- X-ray Crystallography : For absolute stereochemical confirmation, if suitable crystals are obtained .

Q. How can researchers mitigate side reactions during methoxypropoxybenzyl group installation?

- Use protecting groups (e.g., tert-butyldimethylsilyl ether) for hydroxyl moieties during coupling.

- Optimize reaction temperature (e.g., 0–25°C) to prevent elimination or rearrangement .

- Monitor intermediates via TLC or LC-MS to detect side products early .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomers be resolved?

- Variable Temperature NMR (VT-NMR) : Differentiate diastereomers by observing coalescence of signals at elevated temperatures.

- NOESY Experiments : Identify spatial proximity of protons (e.g., isopropyl vs. benzyl groups) to assign relative configurations .

- Computational Modeling : Compare experimental shifts with DFT-calculated values for candidate structures .

Q. What mechanistic insights explain low yields in the final cyclization step?

Q. How can computational methods predict the compound’s biological activity?

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina.

- QSAR Modeling : Correlate substituent effects (e.g., methoxypropoxy chain length) with bioactivity data from analogs .

- ADMET Prediction : Assess pharmacokinetics (e.g., logP, solubility) using tools like SwissADME .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for structural analogs?

- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variables affecting results.

- Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and cell-based assays.

- Structural Alignment : Overlay X-ray structures of analogs to identify critical binding motifs .

Q. What strategies resolve inconsistencies in stereochemical assignments?

- Comparative Optical Rotation : Measure [α] and compare with literature values for similar compounds.

- Chiral Derivatization : Use Mosher’s acid to convert enantiomers into diastereomers for HPLC separation and analysis .

Methodological Recommendations

- Stereochemical Purity : Routinely verify enantiomeric excess (ee) via chiral HPLC .

- Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst) .

- Data Reproducibility : Document all synthetic steps and analytical conditions in detail, referencing protocols from authoritative sources (e.g., NIST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.